

# Synthesis of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone: A Technical Guide

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## Compound of Interest

Compound Name: (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone

Cat. No.: B104388

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## Abstract

**(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone** is a crucial chiral auxiliary, widely employed in asymmetric synthesis to facilitate the stereoselective formation of new chiral centers. Its rigid structure and predictable stereochemical control make it an invaluable tool in the synthesis of complex, enantiomerically pure molecules, including pharmaceutical intermediates and natural products. This guide provides an in-depth overview of the predominant synthetic route to this compound, detailed experimental protocols, and relevant chemical data.

## Core Synthetic Pathway: Cyclization of Norephedrine

The most common and efficient method for synthesizing **(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone** is the direct cyclization of its precursor  $\beta$ -amino alcohol, (1R,2S)-(-)-norephedrine. This reaction involves treating the amino alcohol with a carbonylating agent, such as diethyl carbonate, in the presence of a base. The reaction proceeds via an intramolecular cyclization, forming the stable five-membered oxazolidinone ring and releasing ethanol as a byproduct.

Caption: Reaction scheme for the synthesis of the target oxazolidinone.

## Experimental Protocol

This protocol is adapted from established procedures for the synthesis of the enantiomer and is directly applicable for producing the (4S,5R)-(-) configuration from the corresponding starting material.<sup>[1]</sup>

### Materials and Equipment:

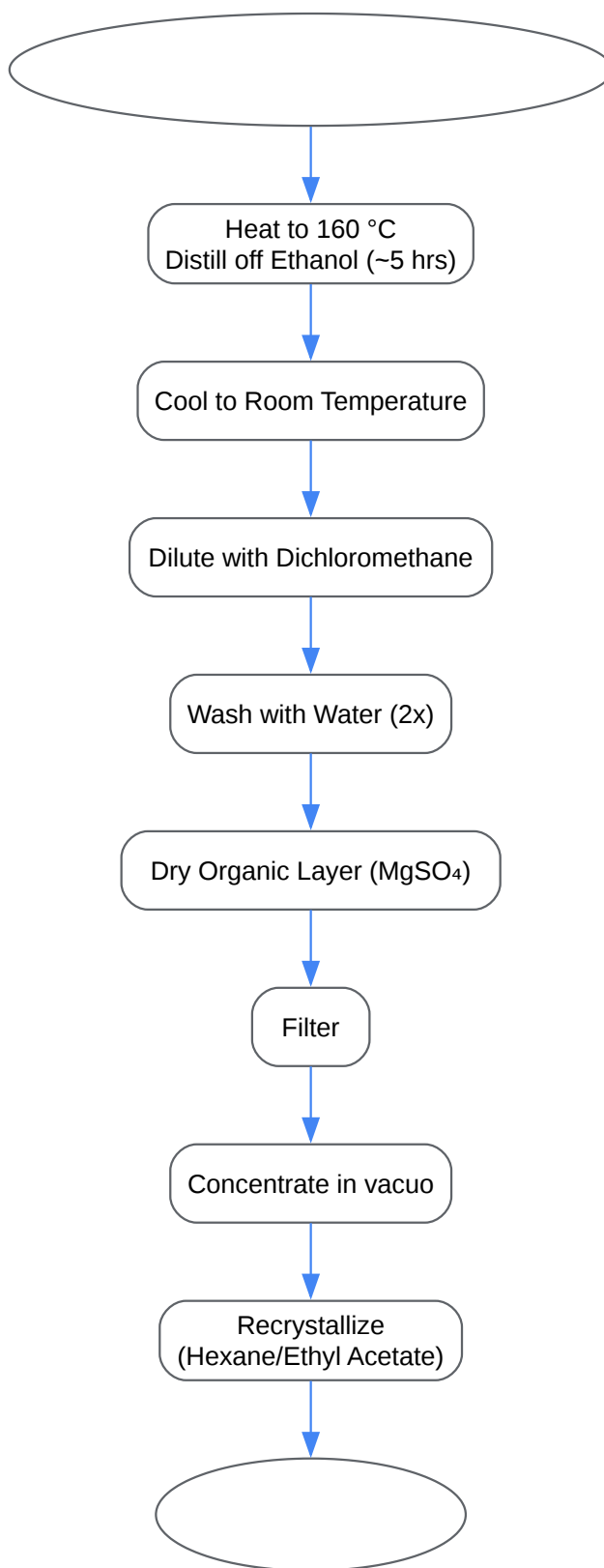
- (1R,2S)-(-)-Norephedrine
- Diethyl Carbonate (DEC)
- Potassium Carbonate ( $K_2CO_3$ ), anhydrous
- Dichloromethane (DCM)
- Hexane
- Ethyl Acetate
- Magnesium Sulfate ( $MgSO_4$ ), anhydrous
- Round bottom flask
- Distillation apparatus
- Heating mantle or oil bath
- Rotary evaporator
- Standard glassware for workup and recrystallization

### Procedure:

- **Reaction Setup:** To a round bottom flask equipped with a distillation apparatus, add (1R,2S)-(-)-norephedrine, diethyl carbonate, and anhydrous potassium carbonate.
- **Heating and Distillation:** Heat the mixture to 160 °C using an oil bath. Ethanol will begin to distill over (boiling point ~78-80 °C). Continue heating for approximately 5 hours, or until

ethanol distillation ceases, indicating the reaction is nearing completion.

- **Cooling and Quenching:** Remove the heat source and allow the reaction mixture to cool to room temperature.
- **Workup:** Dilute the cooled, solidified mixture with dichloromethane. Transfer the slurry to a separatory funnel and wash twice with water to remove potassium carbonate and other water-soluble impurities.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude solid product.
- **Purification:** Recrystallize the crude solid from a hexane-ethyl acetate mixture (e.g., a 1:1.5 ratio) to afford the pure **(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone** as white crystals.<sup>[1]</sup>



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Caption: Experimental workflow for the synthesis and purification.

## Data Presentation

The following tables summarize the key physical and chemical properties of the target compound and a representative reaction quantification.

Table 1: Physicochemical Properties

Property	Value	Reference(s)
Compound Name	(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone	[2][3]
CAS Number	16251-45-9	[3][4]
Molecular Formula	C <sub>10</sub> H <sub>11</sub> NO <sub>2</sub>	[2][4][5]
Molecular Weight	177.20 g/mol	[4][5]
Appearance	White crystalline solid	[1]
Melting Point	121-123 °C	[6]
Optical Rotation [ $\alpha$ ] <sup>25</sup> /D	-168° (c = 2 in chloroform)	

Table 2: Representative Synthesis Data (Based on the protocol for the enantiomer, expected to be similar for the target compound)

Parameter	Value	Reference(s)
Starting Material	(1S,2R)-Norephedrine (18.16 g, 99.1 mmol)	[1]
Product (Final Mass)	(4R,5S)-Oxazolidinone (15.2 g)	[1]
Theoretical Yield	17.56 g	
Calculated Yield	~86.6%	[1]

## Alternative Synthetic Route

While cyclization of norephedrine is the most direct approach, other stereoselective methods exist. An alternative strategy involves a combination of an asymmetric aldol reaction and a modified Curtius rearrangement.[7][8] This multi-step process can provide access to a range of 4,5-disubstituted oxazolidinones and represents a powerful, albeit more complex, synthetic tool.[8]

This route begins with an asymmetric aldol addition to form a  $\beta$ -hydroxy thioimide, which is then subjected to a Curtius rearrangement using an azide source (e.g.,  $\text{Me}_3\text{SiN}_3$ ) to induce cyclization and form the oxazolidinone ring.[8] This method is particularly valuable for creating derivatives not easily accessible from common amino alcohol precursors.

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